Famitinib Malate vs. Sunitinib: Comparative Tumor Growth Inhibition in Human Xenograft Models
In preclinical xenograft models derived from multiple human tumor cell lines, famitinib demonstrated numerically greater tumor growth inhibition potency compared with sunitinib under comparable dosing conditions [1]. The compound induced regression or growth arrest across a panel of established xenografts, with the magnitude of anti-tumor effect reported as exceeding that observed with sunitinib in matched experimental systems [1]. These findings originate from the original preclinical characterization studies that supported famitinib's advancement into clinical development [1].
| Evidence Dimension | In vivo tumor growth inhibition potency |
|---|---|
| Target Compound Data | Regression or growth arrest in multiple established human tumor xenograft models |
| Comparator Or Baseline | Sunitinib (free base) evaluated in parallel or comparable xenograft systems |
| Quantified Difference | Reported as superior inhibition activities and higher potency in tumor growth inhibition (specific numerical percentages not disclosed in published abstract) |
| Conditions | Human tumor cell line-derived xenograft models in immunodeficient mice; oral administration; study conducted by Jiangsu HengRui Medicine Co., Ltd. |
Why This Matters
Preclinical differentiation in tumor growth inhibition potency against the direct structural analogue sunitinib supports the scientific rationale for selecting famitinib malate in research programs where maximal anti-angiogenic and anti-tumor efficacy is the primary experimental objective.
- [1] Zhao H, et al. Abstract 3604: Preclinical antitumor study of famitinib, an orally available multi-targeted kinase inhibitor of VEGFR/PDGFR/c-Kit in phase I clinical trials. Cancer Research. 2011;71(8_Supplement):3604. View Source
